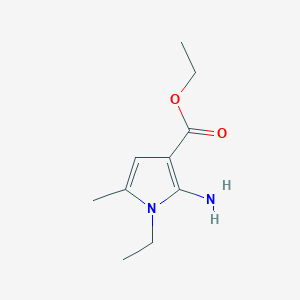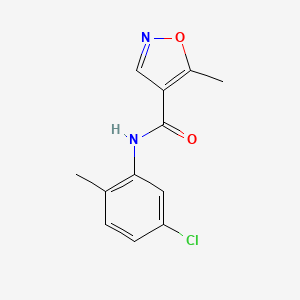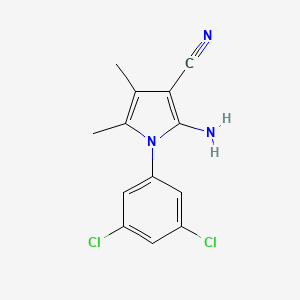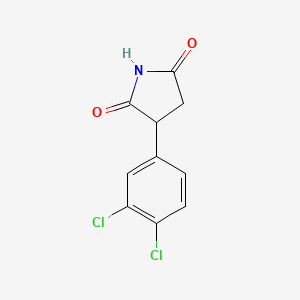
3-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the dichlorophenyl group enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. One common method includes:
Starting Materials: 3,4-dichlorobenzaldehyde and pyrrolidine-2,5-dione.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
3-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticonvulsant activity may be due to its ability to modulate neurotransmitter levels in the brain.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)pyrrolidine-2,5-dione
- 3-(3-Methylphenyl)pyrrolidine-2,5-dione
- 3-(3,4-Dimethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
3-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
81199-25-9 |
|---|---|
分子式 |
C10H7Cl2NO2 |
分子量 |
244.07 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-1-5(3-8(7)12)6-4-9(14)13-10(6)15/h1-3,6H,4H2,(H,13,14,15) |
InChIキー |
WBLHDHPCNPMVOP-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC1=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


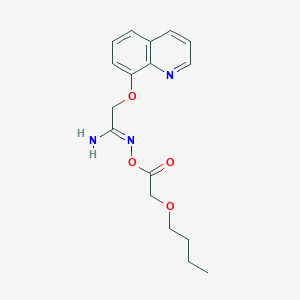

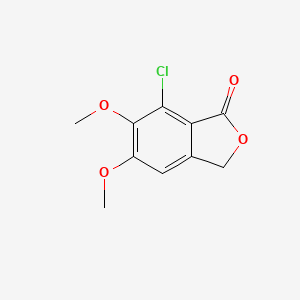
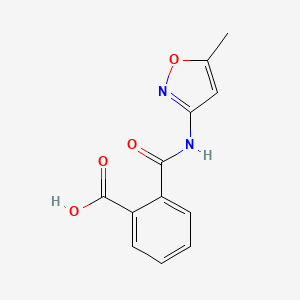
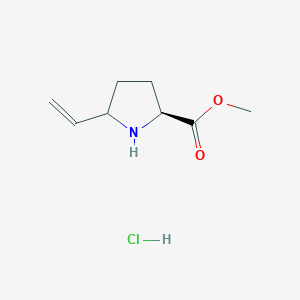
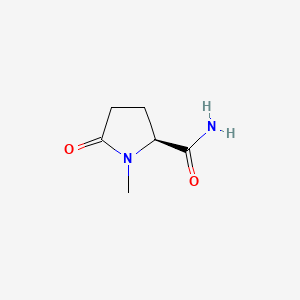
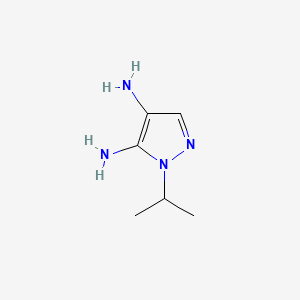
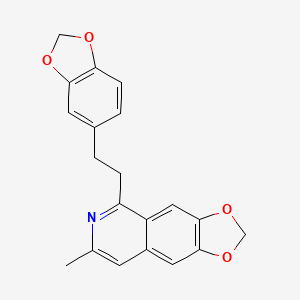
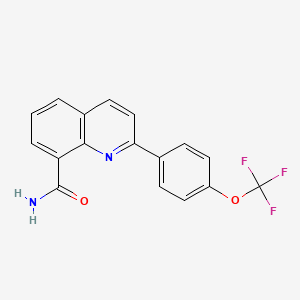
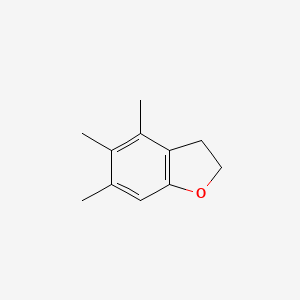
![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
